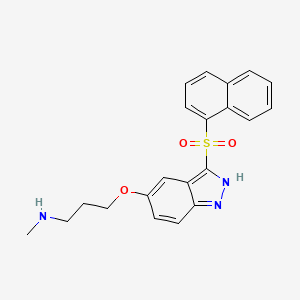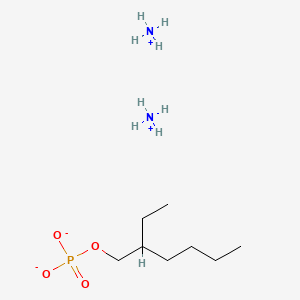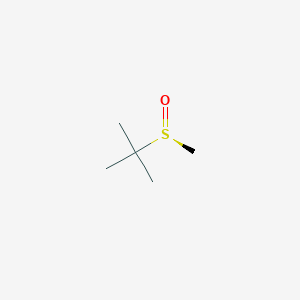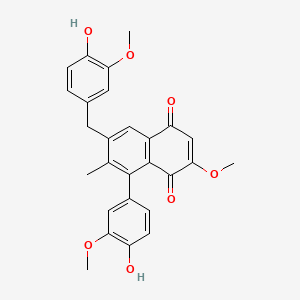
MorCran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MorCran is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MorCran involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Cyclization: Intermediate A undergoes cyclization in the presence of a catalyst to form Intermediate B.
Final Conversion: Intermediate B is then converted to this compound through a series of reactions involving reagents such as acids, bases, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the initial reactions.
Continuous Flow Reactors: Continuous flow reactors are employed for subsequent steps to enhance efficiency and control.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
MorCran undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts such as palladium, platinum, and nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with different functional groups.
Substitution: Substituted this compound compounds with new functional groups.
科学研究应用
MorCran has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of MorCran involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
相似化合物的比较
MorCran can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound X: Similar in structure but differs in its reactivity and applications.
Compound Y: Shares some chemical properties but has different biological activities.
Compound Z: Used in similar industrial applications but has a different mechanism of action.
属性
CAS 编号 |
8003-35-8 |
|---|---|
分子式 |
C28H25ClN2O5 |
分子量 |
505.0 g/mol |
IUPAC 名称 |
2-(naphthalen-1-ylcarbamoyl)benzoic acid;propan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H13NO3.C10H12ClNO2/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-7(2)14-10(13)12-9-5-3-4-8(11)6-9/h1-11H,(H,19,20)(H,21,22);3-7H,1-2H3,(H,12,13) |
InChI 键 |
FEXLHVIHSUHEEH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)Cl.C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)



